molecular formula C9H9ClFNO2 B14854360 Ethyl 2-chloro-5-fluoropyridine-3-acetate

Ethyl 2-chloro-5-fluoropyridine-3-acetate

Katalognummer: B14854360
Molekulargewicht: 217.62 g/mol
InChI-Schlüssel: LZCLWDKFEFRMEL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-chloro-5-fluoropyridine-3-acetate is a chemical compound that belongs to the class of fluorinated pyridines. This compound is of significant interest due to its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of both chlorine and fluorine atoms in the pyridine ring imparts distinct reactivity and stability characteristics to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-chloro-5-fluoropyridine-3-acetate typically involves the reaction of 2-chloro-5-fluoropyridine with ethyl acetate under specific conditions. One common method is the nucleophilic substitution reaction, where the chlorine atom is replaced by an ethyl acetate group. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the substitution process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques such as distillation and crystallization are also common in industrial production .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-chloro-5-fluoropyridine-3-acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, and various nucleophiles.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

The major products formed from these reactions include substituted pyridines, pyridine N-oxides, amine derivatives, and biaryl compounds resulting from coupling reactions .

Wissenschaftliche Forschungsanwendungen

Ethyl 2-chloro-5-fluoropyridine-3-acetate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of ethyl 2-chloro-5-fluoropyridine-3-acetate involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances the compound’s ability to interact with biological targets through hydrogen bonding and electrostatic interactions. The chlorine atom can also participate in halogen bonding, further influencing the compound’s biological activity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethyl 2-chloro-5-fluoropyridine-3-acetate is unique due to the combination of chlorine, fluorine, and ethyl acetate groups in its structure. This combination imparts distinct reactivity and stability, making it valuable in various synthetic and research applications .

Eigenschaften

Molekularformel

C9H9ClFNO2

Molekulargewicht

217.62 g/mol

IUPAC-Name

ethyl 2-(2-chloro-5-fluoropyridin-3-yl)acetate

InChI

InChI=1S/C9H9ClFNO2/c1-2-14-8(13)4-6-3-7(11)5-12-9(6)10/h3,5H,2,4H2,1H3

InChI-Schlüssel

LZCLWDKFEFRMEL-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CC1=C(N=CC(=C1)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.